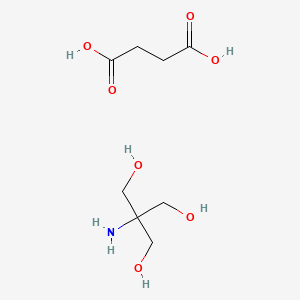

Succinic acid (tromethamine)

Description

Overview of Succinic Acid as a Core Metabolic Intermediate

Succinic acid, in its anionic form succinate (B1194679), is a pivotal molecule in the cellular metabolism of all living organisms. wikipedia.orghmdb.ca It is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which is a central pathway for energy production in aerobic organisms. atamankimya.comfrontiersin.org Within the mitochondria, succinate is generated and then oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH), which also functions as Complex II in the mitochondrial electron transport chain, directly linking the TCA cycle to ATP synthesis. wikipedia.orghmdb.ca

The concentration of succinate serves as a signaling molecule, reflecting the metabolic state of the cell. wikipedia.org It connects cellular metabolism, particularly ATP formation, to the regulation of cellular functions by influencing gene expression and epigenetic landscapes. wikipedia.orghmdb.ca Dysregulation of succinate metabolism is implicated in various pathological conditions, including inflammation and certain genetic mitochondrial diseases. wikipedia.orghmdb.ca Beyond the TCA cycle, succinate is integral to metabolic pathways involving carbohydrates, amino acids, and fatty acids. wikipedia.org

Succinic Acid as a Versatile Bio-Based Platform Chemical in Research

Succinic acid is recognized as one of the top value-added, bio-based platform chemicals. frontiersin.orgnih.govresearchgate.net Its two carboxylic acid functional groups make it a highly versatile building block for synthesizing a wide array of products. nih.govresearchgate.net In research and industry, it serves as a precursor for numerous important chemicals, including 1,4-butanediol (B3395766) (BDO), tetrahydrofuran, and γ-butyrolactone, which have extensive applications in the production of bioplastics, cosmetics, and pharmaceuticals. researchgate.netnih.gov

The shift towards a sustainable bioeconomy has intensified research into the fermentative production of succinic acid from renewable resources like glucose and biomass. researchgate.netpcimag.com This biological route is considered a greener alternative to traditional petrochemical synthesis, which relies on fossil fuels like n-butane and involves the hydrogenation of maleic anhydride. researchgate.netnih.gov Bio-based succinic acid is particularly valued for its role in creating biodegradable polymers, such as polybutylene succinate (PBS), which offers a sustainable substitute for petroleum-derived plastics like polypropylene. nih.gov The development of genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, is a key focus of research to improve the yield, titer, and productivity of bio-based succinic acid production. wikipedia.orgnih.gov

Rationale for Research on Succinic Acid Salts, Including Tromethamine

The formation of salts is a common and effective strategy in pharmaceutical and chemical research to modify the physicochemical properties of a parent compound. For acidic or basic active pharmaceutical ingredients (APIs), creating a salt can significantly improve critical characteristics such as solubility, dissolution rate, stability, and bioavailability. researchgate.net

Research into succinic acid salts is driven by this rationale. While succinic acid itself has moderate water solubility, forming salts can further enhance this property and tailor it for specific applications. nih.govresearchgate.net Tromethamine, an amino alcohol, is a widely used counterion in the pharmaceutical industry. nih.gov It is a biological buffer effective in the physiological pH range of 7-9 and is known to form crystalline salts with acidic compounds. researchgate.netnih.gov The formation of a tromethamine salt of an acidic drug, for example, has been shown to be an effective method for increasing its solubility and dissolution rate. researchgate.net Therefore, the investigation of succinic acid tromethamine is based on the potential to create a novel compound with optimized properties for use as a research chemical, a precursor in synthesis, or an excipient in pharmaceutical formulations. medchemexpress.comtargetmol.com

Historical Perspectives in Succinic Acid Research and its Derivatives

The history of succinic acid dates back to its initial discovery from the distillation of amber, from which its name is derived (Latin: succinum). wikipedia.orgatamankimya.com For many years, its production was dominated by petrochemical methods, such as the catalytic hydrogenation of maleic acid or maleic anhydride. nih.govmdpi.com These fossil-based routes were the industrial standard for producing succinic acid for its traditional applications in the food, pigment, and pharmaceutical industries. mdpi.com

A significant shift in succinic acid research and production occurred with the growing emphasis on sustainable chemistry. The U.S. Department of Energy identified succinic acid as a top-12 platform chemical that could be produced from biomass. frontiersin.orgmdpi.com This recognition spurred extensive research into microbial fermentation as a viable production method. nih.govresearchgate.net The discovery and engineering of microorganisms capable of producing high concentrations of succinic acid from renewable feedstocks marked a turning point, making bio-based production commercially feasible. mdpi.comresearchgate.net This transition from fossil-based to bio-based manufacturing reflects a broader trend in the chemical industry towards greener processes and a circular economy. nih.gov

Data Tables

Table 1: Physicochemical Properties of Succinic Acid

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | Butanedioic acid | wikipedia.org |

| Chemical Formula | C₄H₆O₄ | wikipedia.org |

| Molar Mass | 118.088 g·mol⁻¹ | wikipedia.org |

| Appearance | White, odorless solid | wikipedia.org |

| Density | 1.56 g/cm³ | wikipedia.org |

| Melting Point | 184–190 °C | wikipedia.org |

| Boiling Point | 235 °C | wikipedia.org |

| Solubility in Water | 80 g/L (at 20 °C) | wikipedia.org |

| Acidity (pKa) | pKa₁ = 4.2, pKa₂ = 5.6 | wikipedia.org |

Table 2: Physicochemical Properties of Tromethamine

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-Amino-2-(hydroxymethyl)propane-1,3-diol | nih.gov |

| Other Names | Tris, THAM | nih.gov |

| Chemical Formula | C₄H₁₁NO₃ | nih.gov |

| Molar Mass | 121.14 g·mol⁻¹ | nih.gov |

| Appearance | Crystalline mass | nih.gov |

| Melting Point | 171-172 °C | nih.gov |

| Boiling Point | 219-220 °C (at 10 mmHg) | nih.gov |

| Solubility in Water | 550 g/L (at 25 °C) | nih.gov |

| Acidity (pKa) | 8.3 (at 20 °C) | nih.gov |

Properties

Molecular Formula |

C8H17NO7 |

|---|---|

Molecular Weight |

239.22 g/mol |

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;butanedioic acid |

InChI |

InChI=1S/C4H11NO3.C4H6O4/c5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h6-8H,1-3,5H2;1-2H2,(H,5,6)(H,7,8) |

InChI Key |

NPUOAAGNARLFDN-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(=O)O.C(C(CO)(CO)N)O |

Related CAS |

84540-64-7 85169-32-0 |

Origin of Product |

United States |

Synthesis and Derivatization of Succinic Acid Tromethamine

Chemical Synthesis Approaches for Succinic Acid (Tromethamine) Salt Formation

The creation of the succinic acid tromethamine salt is achieved through a controlled acid-base neutralization reaction. This method is a common strategy in pharmaceutical chemistry to modify the physicochemical properties of a molecule. nih.govnih.gov

Acid-Base Reaction Pathways and Mechanisms

The formation of succinic acid tromethamine salt occurs via a proton transfer from the acidic carboxylic acid groups of succinic acid to the basic primary amino group of tromethamine. nih.gov Succinic acid is a diprotic acid, meaning it can donate two protons, with pKa values of approximately 4.3 and 5.6 for the first and second deprotonation, respectively. wikipedia.orgvedantu.com Tromethamine (also known as Tris) is a weak base with a pKa of about 8.1. nih.gov

The feasibility of salt formation is often predicted by the "ΔpKa rule," which suggests that a stable salt is likely to form if the difference between the pKa of the base and the pKa of the acid is greater than three. nih.gov In this case, the ΔpKa is approximately 3.8 (8.1 - 4.3), indicating that a stable ionic bond will form through proton transfer. The reaction mechanism involves the neutralization of one or both of succinic acid's carboxylic acid groups by tromethamine. ashp.org

Stoichiometric Considerations in Salt Synthesis

Due to succinic acid's diprotic nature, its reaction with the mono-basic tromethamine can theoretically result in salts with different stoichiometric ratios. wikipedia.org The most common possibilities are a 1:1 salt (one molecule of succinic acid to one molecule of tromethamine) or a 1:2 salt, where both carboxylic acid groups on a single succinic acid molecule are neutralized by two separate tromethamine molecules.

The final stoichiometry can be influenced by the reaction conditions, such as the molar ratio of the reactants used in the synthesis. researchgate.net Studies on similar systems, like the salt of indomethacin (B1671933) and tromethamine, have shown that varying the reactant ratios can lead to different solid forms, where a 1:1 complex is often formed, with any excess reactant remaining in the mixture. nih.gov

Influence of Reaction Conditions on Salt Yield and Purity

The yield and purity of the resulting succinic acid tromethamine salt are highly dependent on the reaction conditions. Key parameters include:

Temperature: Heating is often employed to ensure the complete dissolution of both succinic acid and tromethamine in the chosen solvent system, creating a homogenous solution from which the salt can crystallize upon cooling. nih.govgoogle.com

Reaction Time: Sufficient time must be allowed for the acid-base reaction to go to completion and for the crystallization process to occur.

Cooling Rate: The rate of cooling can influence the size and perfection of the crystals. Slow cooling generally promotes the formation of larger, purer crystals, while rapid cooling can lead to the precipitation of smaller, potentially less pure particles.

Agitation: Proper mixing ensures that the reactants are in close contact, promoting an efficient reaction. During crystallization, the stirring rate can affect crystal size distribution.

Solvent Systems in Succinic Acid Tromethamine Synthesis

The choice of solvent is critical for a successful salt formation and crystallization process. An ideal solvent system will dissolve the reactants (succinic acid and tromethamine) but have lower solubility for the resulting salt product, thereby facilitating its precipitation.

In analogous salt preparations, such as for ketorolac (B1673617) tromethamine, a multi-component solvent system is often used. google.com For instance, a mixture of a lower alkyl alcohol (like isopropanol) and water can be used to dissolve the acidic drug and tromethamine. google.com Subsequently, an "anti-solvent," such as ethyl acetate (B1210297), is added to the solution. The salt is less soluble in this new mixture, causing it to crystallize out of the solution, which increases the recovery yield. google.com Other solvents, such as acetonitrile, have also been utilized in the synthesis of different tromethamine salts. google.com Succinic acid itself is soluble in water, ethanol, and acetone (B3395972) but insoluble in non-polar solvents like benzene. chemicalbook.com

Biosynthesis of Succinic Acid as a Precursor to Salt Formation

The transition to bio-based chemical production has positioned succinic acid as a top platform chemical derivable from renewable resources. nih.govresearchgate.net Microbial fermentation is now a key method for producing succinic acid, offering a sustainable alternative to petrochemical processes that traditionally start from maleic anhydride. nih.govvedantu.com This bio-succinic acid serves as the direct precursor for the salt formation reaction with tromethamine.

Microbial Fermentation Strategies for Succinic Acid Production

A variety of microorganisms, both naturally occurring and genetically engineered, are capable of producing high titers of succinic acid. wikipedia.org The core of this biological production lies in manipulating central carbon metabolism to channel flux towards succinic acid as a primary fermentation end-product. nih.govfrontiersin.org

The primary metabolic routes for succinic acid biosynthesis are:

The Reductive Tricarboxylic Acid (TCA) Cycle: Under anaerobic conditions, many bacteria utilize the reductive branch of the TCA cycle. In this pathway, phosphoenolpyruvate (B93156) (PEP) or pyruvate (B1213749) is carboxylated to form oxaloacetate, which is then sequentially reduced to malate (B86768), fumarate (B1241708), and finally succinate (B1194679). frontiersin.orgresearchgate.net This process is advantageous as it fixes CO2. nih.govwikipedia.org

The Glyoxylate (B1226380) Shunt: This is an aerobic pathway that bypasses the CO2-releasing steps of the TCA cycle, offering a more atom-economic route from acetyl-CoA. wikipedia.orgfrontiersin.org

The Oxidative TCA Cycle: In some engineered aerobic organisms like S. cerevisiae, the oxidative pathway can be harnessed for succinate production, though it is often less efficient without significant genetic modification. frontiersin.orgtandfonline.com

Metabolic engineering plays a crucial role in optimizing microbial hosts for industrial-scale production. Common strategies include:

Deleting Competing Pathways: Genes responsible for producing by-products like lactate (B86563), formate (B1220265), and acetate are knocked out to redirect carbon flow towards succinate. nih.govasm.org

Overexpressing Key Enzymes: Enhancing the activity of enzymes in the succinate pathway, such as PEP carboxylase, pyruvate carboxylase, or malate dehydrogenase, can significantly boost production. asm.orgasm.org

Optimizing Redox Balance: Ensuring a sufficient supply of reducing equivalents (NADH) is critical for the reductive pathway. nih.govmdpi.com

Several microorganisms have been developed as robust cell factories for succinic acid production:

Actinobacillus succinogenes : A natural, high-yield producer that can ferment a wide range of sugars. mdpi.comnih.gov It is a facultative anaerobe and is among the most studied wild-type organisms for this purpose. nih.gov

Mannheimia succiniciproducens : A capnophilic (CO2-loving) rumen bacterium that has been extensively engineered to achieve high yields and titers of succinic acid with minimal by-product formation. nih.govasm.orgjmb.or.kr

Escherichia coli : While it naturally produces succinic acid as a minor product of mixed-acid fermentation, E. coli is easily engineered. nih.gov Modifications to mimic the metabolism of natural producers have led to strains capable of efficient succinate synthesis. nih.govaimspress.com

Saccharomyces cerevisiae : This industrial yeast is valued for its robustness and tolerance to low pH, which can simplify downstream processing by reducing the need for neutralizing agents during fermentation. tandfonline.complos.org Genetic engineering has been used to establish both reductive and oxidative production pathways in yeast. nih.govnih.gov

The table below summarizes research findings on succinic acid production using various microbial fermentation strategies.

| Microorganism | Strain | Fermentation Mode | Key Genetic Modifications / Conditions | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Mannheimia succiniciproducens | LPK7 | Fed-batch | Knockout of ldhA, pflB, pta-ackA | 52.4 | 1.16 (mol/mol) | 1.8 | nih.gov |

| Actinobacillus succinogenes | AS-PMF | Fed-batch | Overexpression of pck, mdh, fum with MgCO3 | 50 | 0.79 | - | jmb.or.kr |

| Saccharomyces cerevisiae | Engineered Industrial Strain | Ammonium-limited Retentostat | Engineered for SA production, pH 3, CO2 sparging | ~55 | 0.53 (g/g glucose) | ~0.6 | nih.gov |

| Escherichia coli | AFP111/pTrc99A-pyc | Dual-phase (aerobic/anaerobic) | Knockout of ldhA, pflB; Pyruvate carboxylase expression | 12.8 | 0.98 (g/g glucose) | 0.27 | asm.org |

| Actinobacillus succinogenes | 130Z | Biofilm Fermentor | High cell density biofilm | ~45 | 0.85 | 13.4 | nih.gov |

| Mannheimia succiniciproducens | LPK7 | Batch | - | 15.4 | 0.86 | - | jmb.or.kr |

| Actinobacillus succinogenes | 130Z | Batch | Fermentation of Napier grass hydrolysate + glycerol (B35011) | 25.72 | 0.73 | 1.08 | nih.gov |

Anaerobic Pathways (e.g., Reductive TCA Cycle)

Under anaerobic conditions, many microorganisms produce succinic acid as a primary fermentation end product through the reductive branch of the tricarboxylic acid (TCA) cycle. frontiersin.orgasm.org This pathway is a reversal of the oxidative TCA cycle. The process begins with the carboxylation of either phosphoenolpyruvate (PEP) or pyruvate to form oxaloacetate. mdpi.comasm.org

In the most common pathway, PEP is carboxylated to oxaloacetate by phosphoenolpyruvate carboxykinase (PEPCK) or PEP carboxylase (PPC). frontiersin.orgmdpi.com Oxaloacetate is then reduced to malate by malate dehydrogenase (MDH). frontiersin.orgmdpi.com Subsequently, malate is dehydrated to fumarate by fumarase (Fum). frontiersin.org Finally, fumarate is reduced to succinate by fumarate reductase (Frd), a reaction that consumes NADH. frontiersin.orgmdpi.com This pathway is particularly efficient as it involves the fixation of CO2, which can be environmentally beneficial. frontiersin.orgmdpi.com In fact, the production of 1 kg of succinic acid through this pathway can fix at least 0.37 kg of CO2. frontiersin.org

Aerobic Pathways (e.g., Glyoxylate Shunt, Oxidative TCA Cycle)

While anaerobic pathways are predominant for high-yield succinic acid production, it can also be an intermediate in aerobic metabolic routes. Under aerobic conditions, succinic acid is a component of the oxidative TCA cycle, but it is typically further metabolized and does not accumulate. frontiersin.org

However, metabolic engineering can be employed to enable succinic acid accumulation under aerobic conditions. One such strategy involves utilizing the glyoxylate shunt. researchgate.net This pathway bypasses the CO2-evolving steps of the TCA cycle. Isocitrate is cleaved by isocitrate lyase into succinate and glyoxylate. Glyoxylate then condenses with acetyl-CoA to form malate, which can re-enter the TCA cycle. By inactivating succinate dehydrogenase, the enzyme that converts succinate to fumarate, the oxidative TCA cycle can be terminated at succinate, leading to its accumulation. asm.orgresearchgate.net

Key Microorganisms in Bio-Based Succinic Acid Production

A variety of microorganisms, both naturally occurring and genetically engineered, are utilized for the bio-based production of succinic acid. frontiersin.orgjmb.or.kr These can be broadly categorized as natural producers and engineered producers.

Natural Succinic Acid Producers:

Actinobacillus succinogenes : A facultative anaerobe isolated from bovine rumen, this bacterium is a prominent natural producer of succinic acid. mdpi.comjmb.or.kr It can ferment a wide range of sugars and is known for its high succinic acid yields and titers. jmb.or.krnih.gov

Mannheimia succiniciproducens : Another rumen bacterium, M. succiniciproducens is also a highly efficient producer of succinic acid. asm.orgnih.gov It has been the subject of metabolic engineering to reduce the formation of by-products. asm.orgnih.gov

Basfia succiniciproducens : Isolated from bovine rumen, this facultative anaerobe naturally produces significant amounts of succinic acid by fixing CO2. frontiersin.orgwikipedia.org It can utilize various feedstocks, including those derived from lignocellulosic biomass. frontiersin.orgosti.gov

Engineered Succinic Acid Producers:

Escherichia coli : Due to its well-characterized genetics and physiology, E. coli is a popular host for metabolic engineering to produce succinic acid. jmb.or.krnih.gov Wild-type E. coli produces succinic acid as a minor fermentation product, but genetic modifications can significantly enhance its production capabilities. nih.govdiva-portal.org

Saccharomyces cerevisiae : This robust and acid-tolerant yeast is a promising candidate for industrial-scale succinic acid production. researchgate.netnih.gov Metabolic engineering strategies have been developed to enable both oxidative and reductive production of succinic acid in S. cerevisiae. researchgate.netnih.govnih.gov

Issatchenkia orientalis : This non-conventional yeast exhibits high tolerance to acidic conditions, which is advantageous for organic acid production as it can reduce downstream processing costs. nih.govillinois.edubiomade.org Engineered strains of I. orientalis have achieved high titers of succinic acid. energy.govbiorxiv.org

Table 1: Key Microorganisms in Succinic Acid Production

| Microorganism | Type | Key Characteristics |

|---|---|---|

| Actinobacillus succinogenes | Natural Producer | High succinic acid yields and titers from various sugars. jmb.or.krnih.gov |

| Mannheimia succiniciproducens | Natural Producer | Efficient succinic acid producer, often engineered to reduce by-products. asm.orgnih.govnih.gov |

| Basfia succiniciproducens | Natural Producer | Fixes CO2 and utilizes diverse feedstocks. frontiersin.orgwikipedia.org |

| Escherichia coli | Engineered Producer | Well-characterized, easily engineered for high succinic acid production. jmb.or.krnih.govdiva-portal.org |

| Saccharomyces cerevisiae | Engineered Producer | Robust, acid-tolerant, suitable for industrial production. researchgate.netnih.gov |

| Issatchenkia orientalis | Engineered Producer | Highly tolerant to acidic conditions, reducing downstream costs. nih.govillinois.edubiomade.org |

Metabolic Engineering Strategies for Enhanced Succinic Acid Biosynthesis

To improve the efficiency of microbial succinic acid production, various metabolic engineering strategies are employed. frontiersin.orgmdpi.com These strategies aim to optimize the metabolic pathways to favor the synthesis and accumulation of succinic acid.

Carbon Flux Redirection

A primary strategy is to redirect the flow of carbon away from competing metabolic pathways and towards the succinic acid production pathway. frontiersin.orgjmb.or.kr This is often achieved by deleting genes that encode enzymes responsible for the synthesis of major by-products such as lactate, acetate, formate, and ethanol. frontiersin.orgasm.org For instance, in E. coli, knocking out the genes ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) has been shown to increase succinic acid yield. nih.gov Similarly, in A. succinogenes, inactivating the pathways leading to acetate and formate production enhances the flux towards succinic acid. asm.orgbohrium.com Concurrently, overexpression of key enzymes in the succinic acid pathway, such as PEP carboxylase or malate dehydrogenase, can further enhance production. asm.orgjmb.or.kr

NADH/NAD+ Ratio Balancing

The cellular redox state, specifically the ratio of NADH to NAD+, is a critical factor in succinic acid production, particularly through the reductive TCA cycle which requires NADH. mdpi.comjmb.or.kr Increasing the availability of NADH can drive the final step of the pathway, the reduction of fumarate to succinate. mdpi.com This can be achieved by using more reduced carbon sources or by engineering the metabolic pathways to generate more NADH. mdpi.combohrium.com Conversely, in some engineered strains, an excess of NADH can become a bottleneck. Therefore, balancing the NADH/NAD+ ratio is crucial for optimizing succinic acid production. Strategies to manipulate this ratio include the overexpression of NADH dehydrogenases or the introduction of ATP futile cycles.

CO2 Supplementation and Fixation Optimization

The carboxylation step, where CO2 is fixed, is a key reaction in the anaerobic production of succinic acid. frontiersin.orgmdpi.com Therefore, optimizing the supply and fixation of CO2 is essential for maximizing yields. mdpi.comnih.gov This can be achieved by increasing the partial pressure of CO2 in the fermentation environment or by adding bicarbonate to the culture medium. nih.govoup.com Genetic strategies to enhance CO2 fixation include the overexpression of carboxylating enzymes like PEP carboxykinase (PCK) or pyruvate carboxylase (PYC). mdpi.com For example, overexpressing PCK from A. succinogenes in an engineered E. coli strain significantly increased succinic acid production. mdpi.com

Gene Knockout and Overexpression Studies

Metabolic engineering plays a pivotal role in optimizing microbial strains for enhanced succinic acid production. This involves the strategic deletion (knockout) of genes in competing metabolic pathways and the amplification (overexpression) of genes in the desired succinic acid production pathway. asm.org

A primary strategy is to eliminate the formation of by-products such as lactate, acetate, and formate, which diverts the carbon flux towards succinic acid. frontiersin.orgbohrium.com For instance, in E. coli, knocking out genes like ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) significantly reduces the production of lactate and formate, respectively. frontiersin.orgnih.gov Similarly, in A. succinogenes, deleting pflB and ackA (acetate kinase) has been explored to redirect carbon flow away from formate and acetate. asm.org Combining these knockouts can lead to a substantial increase in succinic acid yield. researchgate.net

Concurrently, overexpression of key enzymes in the succinic acid synthesis pathway is crucial. This often involves enhancing the carboxylation of phosphoenolpyruvate (PEP) or pyruvate to form oxaloacetate, a direct precursor to succinic acid. d-nb.info Overexpressing genes such as pyc (pyruvate carboxylase) from various sources like Lactococcus lactis or Rhizobium etli, and pck (PEP carboxykinase) from A. succinogenes has proven effective in boosting succinic acid titers in recombinant E. coli. frontiersin.orgd-nb.info In A. succinogenes, overexpressing native enzymes like malate dehydrogenase (mdh) has been shown to enhance the flux towards succinic acid. asm.orgfrontiersin.org

Table 1: Examples of Gene Knockout and Overexpression Strategies for Succinic Acid Production

| Microorganism | Gene Target | Engineering Strategy | Outcome | Reference |

|---|---|---|---|---|

| Escherichia coli | ldhA, pflB | Knockout | Reduced lactate and formate production, redirecting flux to succinate. | nih.gov |

| Escherichia coli | ptsG, pykF, pykA | Triple Knockout | More than sevenfold increase in succinic acid production. | researchgate.net |

| Escherichia coli | pyc from L. lactis | Overexpression | 25-fold increase in succinic acid production. | frontiersin.org |

| Actinobacillus succinogenes | pflB, ackA | Knockout | Increased succinic acid purity by reducing formate and acetate by-products. | asm.org |

| Actinobacillus succinogenes | mdh (malate dehydrogenase) | Overexpression | Enhanced flux to succinic acid. | asm.org |

| Yarrowia lipolytica | SDH5 (succinate dehydrogenase subunit) | Knockout | Increased succinic acid accumulation. | frontiersin.org |

Adaptive Laboratory Evolution

Adaptive laboratory evolution (ALE) is a powerful technique used to improve microbial strains by subjecting them to prolonged periods of selective pressure. nih.govmdpi.com This process allows for the selection of mutants with desired traits, such as increased tolerance to high concentrations of succinic acid or other inhibitory compounds present during fermentation. acs.orgnih.gov

Table 3: Examples of Adaptive Laboratory Evolution for Improved Succinic Acid Production

| Microorganism | Selection Pressure | Key Outcome | Production Improvement | Reference |

|---|---|---|---|---|

| Escherichia coli | High osmotic pressure | Increased Na+ tolerance | 87.02 g/L of succinic acid, a 24.9% increase. | nih.gov |

| Escherichia coli | Acetate | Improved growth on acetate and tolerance to succinate | 111 g/L of succinic acid. | hep.com.cn |

| Saccharomyces cerevisiae | High succinic acid concentration (40 g/L) | Enhanced SA tolerance through cell wall modifications. | Not specified, focused on tolerance mechanism. | nih.gov |

| Yarrowia lipolytica | High succinic acid concentration | Increased SA tolerance and production. | 89.62 g/L of SA, a 7.2% increase over the starting strain. | nih.gov |

Utilization of Renewable Feedstocks for Biosynthesis

Agricultural Carbohydrates: Sugars like glucose and sucrose (B13894) are readily metabolized by most production organisms. cetjournal.it

Lignocellulosic Hydrolysates: Derived from non-food biomass such as corn stover, Napier grass, and wheat straw, these hydrolysates contain a mix of C5 and C6 sugars that can be fermented. osti.gov

Glycerol: A major byproduct of the biodiesel industry, crude glycerol is an abundant and highly reduced carbon source, which can lead to higher succinic acid yields compared to sugars. acs.orgdtu.dk

Sugarcane Juice and Molasses: These are rich in sucrose and other fermentable sugars. researchgate.net

The ability of strains like A. succinogenes and B. succiniciproducens to metabolize a broad spectrum of carbon sources makes them ideal candidates for use with these diverse and often impure feedstocks. bohrium.comosti.gov

Downstream Processing for Succinic Acid Recovery and Purification for Salt Formation

The fermentation broth is a complex mixture containing not only succinic acid (often in its salt form, succinate) but also microbial cells, residual sugars, proteins, and other organic acid by-products. cetjournal.it The recovery and purification of succinic acid from this broth, known as downstream processing, can account for over 50% of the total production cost. nih.gov An efficient and cost-effective purification process is therefore essential for the economic viability of bio-based succinic acid. nih.gov

The downstream process typically involves several stages:

Cell Removal: The first step is the removal of microbial cells and other solid debris, usually achieved through centrifugation and/or membrane filtration (microfiltration or ultrafiltration). cetjournal.itbohrium.com

Separation and Purification: Several methods have been developed to separate succinic acid from the clarified broth:

Direct Crystallization: This is a promising method where the pH of the broth is lowered to convert succinate to its less soluble acid form, which then crystallizes upon cooling. frontiersin.org A two-stage crystallization process can achieve a high recovery rate and purity of over 99%. frontiersin.org

Precipitation: Using salts like calcium hydroxide (B78521) to precipitate calcium succinate, which is then re-acidified with sulfuric acid to yield succinic acid. However, this method generates a large amount of gypsum waste. frontiersin.org

Chromatography: Ion-exchange chromatography can be used to capture succinate anions from the broth and separate them from other organic acids and impurities. cetjournal.itresearchgate.net Cation-exchange resins are also used to convert succinate salts into their free acid form. rsc.org

Membrane Separation: Techniques like electrodialysis and nanofiltration are being explored to separate succinate from other components. bohrium.commdpi.com

Solvent Extraction: Liquid-liquid extraction, sometimes using reactive solvents, can selectively remove succinic acid from the aqueous broth. scispace.comresearchgate.net

Advanced Analytical Methodologies for Succinic Acid Tromethamine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating and quantifying the components of a mixture. For a polar compound like succinic acid (tromethamine), specific chromatographic techniques are particularly effective.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compounds

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the analysis of polar and hydrophilic compounds that show little to no retention in reversed-phase liquid chromatography. chromatographyonline.comchromatographyonline.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. elementlabsolutions.comthermofisher.com This creates a water-enriched layer on the stationary phase, allowing polar analytes to partition between the organic-rich mobile phase and the aqueous layer. elementlabsolutions.comchromatographyonline.com

In HILIC, water is the strong solvent, meaning an increase in the organic portion of the mobile phase leads to increased analyte retention. sigmaaldrich.comavantorsciences.com This is the opposite of reversed-phase chromatography. chromatographyonline.com The retention mechanisms in HILIC are complex, involving hydrophilic partitioning, as well as secondary electrostatic and hydrogen bonding interactions. thermofisher.com

The zwitterionic nature of some HILIC stationary phases, with a balanced 1:1 charge, offers unique selectivity through weak electrostatic interactions. avantorsciences.com This makes HILIC well-suited for separating polar compounds like succinic acid and tromethamine. sigmaaldrich.comresearchgate.net HILIC methods can be coupled with mass spectrometry (MS), and the high organic content of the mobile phase often enhances the MS signal. chromatographyonline.com

A HILIC-based method coupled with a charged aerosol detector (CAD) has been shown to be a reliable and simple approach for analyzing low concentrations of tromethamine in complex formulations with good precision and accuracy. consensus.app

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used method for the analysis of various compounds, including succinic acid. nih.gov However, the low UV absorption of succinic acid can present challenges, especially in the presence of other UV-absorbing compounds. nih.gov

To overcome this, methods have been developed for the simultaneous quantification of succinic acid and other compounds. For instance, a non-ion-pair reversed-phase HPLC method with a fast-scanning UV detector can be used. nih.gov In such a method, succinic acid can be detected at a low wavelength, such as 205 nm or 210 nm. nih.govsielc.com The use of a UV spectrum helps in determining peak purity and correct peak identification, which is crucial to avoid erroneously high results due to co-eluting impurities. nih.gov

For complex mixtures, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be employed to achieve good separation and peak shape for both acidic and basic compounds without the need for ion-pairing reagents. helixchrom.com These methods offer flexibility in controlling retention by adjusting the mobile phase composition, including the amount of acetonitrile, buffer concentration, and pH. helixchrom.com

A summary of HPLC-UV conditions for succinic acid analysis is presented below:

| Parameter | Condition 1 | Condition 2 |

| Column | SHARC 1, 4.6x150 mm, 5 µm, 100A | Newcrom B, 4.6x150 mm, 100A |

| Mobile Phase | 100% Acetonitrile (MeCN) | 5% MeCN / 95% H₂O |

| Buffer | None | 0.02% H₂SO₄ |

| Flow Rate | 1.0 ml/min | 1.0 ml/min |

| Detection | UV 210 nm | UV 200 nm |

Table based on data from SIELC Technologies. sielc.comsielc.com

Ion Chromatography (IC) for Ion Analysis

Ion Chromatography (IC) is a preferred technique for the separation and quantification of ionic species. thermofisher.commetrohm.com Since most carboxylic acids ionize sufficiently, IC with suppressed conductivity detection is highly effective for analyzing organic acids like succinate (B1194679), even in complex matrices. thermofisher.com This method offers high sensitivity and minimizes interferences from other components like sugars. thermofisher.com

IC methods have been developed for the simultaneous quantification of various anions, including succinate, in active pharmaceutical ingredients (APIs). nih.gov These methods are crucial for determining the stoichiometry of the salt, which is essential for establishing the correct molecular mass and ensuring the completeness of the salt formation. nih.gov

A typical IC method for organic anions might use a sodium carbonate and sodium bicarbonate buffer as the mobile phase. nih.gov The ability to use a single method for multiple anions makes IC an efficient tool in pharmaceutical analysis. nih.gov While specific applications for tromethamine analysis using IC are also available, the technique is particularly well-suited for the succinate anion. researchgate.net It should be noted that under certain conditions, co-elution of similar organic acids like malic acid and succinic acid can occur. shodex.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique, but it is generally suitable for volatile and thermally stable compounds. Since succinic acid is a non-volatile dicarboxylic acid, it requires a derivatization step to convert it into a more volatile and stable compound before GC analysis. neliti.comlsmu.ltglsciences.eu

A common derivatization technique is silylation, where active hydrogen atoms in the carboxylic acid are replaced with a silyl (B83357) group. lmaleidykla.lt Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. lsmu.ltglsciences.euuran.ua The optimization of derivatization conditions, such as time and temperature, is crucial for accurate quantification. lsmu.lturan.ua For instance, optimal derivatization of succinic acid with BSTFA has been achieved at 70°C for 3-4 hours. uran.uaresearchgate.net

Headspace GC (HS-GC) is a variation that analyzes the volatile compounds present in the gas phase above a sample. lmaleidykla.lt This technique is particularly useful for identifying succinic acid in solid samples like amber, where the acid can be derivatized and then detected in the headspace. lmaleidykla.lt

The following table summarizes a study on the derivatization of succinic acid for GC-MS analysis:

| Parameter | Optimal Condition |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Derivatization Time | 3-4 hours |

| Derivatization Temperature | 70 °C |

Table based on data from a study on bio-based succinic acid. uran.uaresearchgate.net

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are invaluable for elucidating the molecular structure and identifying the functional groups present in a compound.

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a non-invasive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. nih.gov It is a powerful tool for characterizing the formation of salts and cocrystals, as the interaction between the components leads to significant changes in the vibrational spectra compared to the individual starting materials. researchgate.netresearchgate.netresearchgate.net

When succinic acid forms a salt with a base like tromethamine, the characteristic spectral bands of both molecules are altered. The FTIR spectrum of pure succinic acid shows a broad O-H stretching band for the carboxylic acid group, typically in the 3300-2500 cm⁻¹ range, and a strong C=O stretching band around 1700 cm⁻¹. researchgate.netresearchgate.netresearchgate.net The formation of the succinate salt results in the disappearance of the broad O-H band and a shift in the carbonyl stretching vibrations. researchgate.net Specifically, the single C=O band is replaced by two new bands corresponding to the asymmetric and symmetric stretching of the carboxylate anion (COO⁻). researchgate.net

The table below shows characteristic FTIR absorption bands for succinic acid:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3200 |

| C-H stretch | 2942 |

| C=O stretch (carbonyl) | 1725 |

| C=O antisymmetric stretch | 1570-1550 |

Table based on data from FTIR spectrum analysis of succinic acid crystal. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of succinic acid (tromethamine). It provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.

¹H NMR: In ¹H NMR spectroscopy of succinic acid, the methylene (B1212753) protons typically show a singlet peak. For instance, in a DMSO-d₆ solvent, the chemical shift for these protons is observed around 2.425 ppm. chemicalbook.com When dissolved in D₂O, this shift is seen at approximately 2.671 ppm. chemicalbook.com The acidic protons of the carboxyl groups are also detectable, appearing at a much higher chemical shift, such as 12.2 ppm in DMSO-d₆. chemicalbook.com For the tromethamine component, the protons on the aminomethane backbone and the hydroxyl groups would produce distinct signals, which would be observable in the combined salt's spectrum, allowing for confirmation of the presence and ratio of both components.

¹³C NMR: The ¹³C NMR spectrum for succinic acid provides confirmation of its carbon framework. The spectrum typically shows two distinct signals: one for the two equivalent methylene carbons and another for the two equivalent carboxyl carbons. In a DMSO-d₆ solvent, the methylene carbons appear at approximately 29.2 ppm, while the carboxyl carbons are observed at around 172.8 ppm. This technique is invaluable for confirming the carbon skeleton of the succinate moiety within the salt.

Table 1: Representative NMR Chemical Shifts (ppm) for Succinic Acid

| Nucleus | Functional Group | Solvent | Chemical Shift (ppm) | Source |

|---|---|---|---|---|

| ¹H | Methylene (-CH₂) | DMSO-d₆ | ~2.425 | chemicalbook.com |

| ¹H | Methylene (-CH₂) | D₂O | ~2.671 | chemicalbook.com |

| ¹H | Carboxyl (-COOH) | DMSO-d₆ | ~12.2 | chemicalbook.com |

| ¹³C | Methylene (-CH₂) | DMSO-d₆ | ~29.2 | hmdb.ca |

| ¹³C | Carboxyl (-COOH) | DMSO-d₆ | ~172.8 | hmdb.ca |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, making it essential for molecular weight determination and structural elucidation. When analyzing the succinic acid (tromethamine) salt, MS can be used to identify and quantify both the succinate and tromethamine components.

For succinic acid, which has a molecular weight of 118 g/mol , negative mode electrospray ionization (ESI) is often employed. In this mode, a proton is removed from one of the carboxylic acid groups, resulting in a singly charged ion with an m/z of 117. uab.edu Further fragmentation of this precursor ion in a tandem mass spectrometer (MS/MS) can yield characteristic product ions. uab.edu For example, the succinate ion (m/z 117) can fragment to produce ions with m/z values of 99, 73, and 55. uab.edu The transition from the parent ion (precursor) to a specific fragment ion (product), such as 117 → 73, is highly specific and can be used for quantification in complex matrices. uab.edu Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allow for the rapid and precise quantification of succinic acid in various samples. nih.gov

Table 2: Mass Spectrometry Data for Succinate Ion

| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Source |

|---|---|---|---|---|

| Tandem MS (MS/MS) | Negative ESI | 117 | 99, 73, 55 | uab.edu |

UV-Visible Spectrophotometry

UV-Visible spectrophotometry measures the absorption of ultraviolet or visible light by a substance. Succinic acid itself has low native UV absorption. nih.gov Therefore, direct quantification in the UV range can be challenging. However, this technique is still valuable for the analysis of the tromethamine salt, often in an indirect manner or by focusing on a UV-active component.

In formulations containing multiple components, HPLC coupled with a UV-Vis detector is frequently used. For instance, a method was developed for the simultaneous quantification of fenoldopam (B1199677) and succinic acid, where succinic acid was detected at a low wavelength of 205 nm. nih.gov For the tromethamine moiety, specific methods have been developed. In one study, ketorolac (B1673617) tromethamine was determined directly from its UV absorption spectrum at 323 nm. nih.gov When analyzing the succinic acid (tromethamine) salt, a fast-scanning UV detector can be employed to identify and quantify each component, provided their absorption spectra are sufficiently different or if an appropriate wavelength is selected where one component absorbs and the other does not. nih.gov Chemometric-assisted spectroscopy can also be applied to resolve overlapping spectra in mixtures. researchgate.net

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Electrophoretic methods separate ions based on their electrophoretic mobility in an electric field. Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of small ions like succinate and tromethamine.

A CE method with indirect UV detection has been developed for the determination of tromethamine in pharmaceutical preparations. researchgate.net In a typical setup, a capillary with dimensions of 50 cm x 50 µm id is used with a voltage of 20 kV. researchgate.net Using a dodecyl-dipicolinate (DDP) buffer at pH 6.5 and UV detection at 215 nm, this method showed good linearity and a detection limit of 2.5 mg/L for tromethamine. researchgate.net

Similarly, CE can be used to measure succinate levels. A rapid capillary zone electrophoresis (CZE) assay was developed for serum succinate, employing indirect UV detection. nih.gov This method demonstrated a limit of detection of 0.1 µmol/L. nih.gov The ability of CE to analyze both cations and anions makes it an ideal technique for simultaneously assessing the purity and stoichiometric ratio of both the succinate and tromethamine components of the salt in a single analytical run.

Table 3: Capillary Electrophoresis Conditions for Tromethamine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Capillary Zone Electrophoresis | researchgate.net |

| Capillary | 50 cm x 50 µm id | researchgate.net |

| Voltage | 20 kV | researchgate.net |

| Electrolyte | 5 x 10⁻³ M DDP buffer (pH 6.5) | researchgate.net |

| Detection | Indirect UV at 215 nm | researchgate.net |

| Limit of Detection | 2.5 mg/L | researchgate.net |

Advanced Techniques for Structural Elucidation and Purity Assessment

X-Ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a primary technique for the characterization of crystalline solids. It provides information on the crystal structure, phase, and degree of crystallinity. For succinic acid (tromethamine), XRD is crucial to confirm that a new crystalline salt has formed, rather than a simple physical mixture of the two components.

The powder XRD pattern of a true salt will exhibit unique diffraction peaks at different 2θ angles compared to the patterns of the individual starting materials (succinic acid and tromethamine). researchgate.net For example, studies on cocrystals of piperine (B192125) and succinic acid showed new, distinct peaks in the cocrystal's diffractogram, confirming the formation of a new crystalline phase. researchgate.net Similarly, analysis of griseofulvin-succinic acid solid dispersions used XRD to study the physical state of the components. nih.gov The analysis of pure succinic acid crystals has identified a monoclinic crystal system. researchgate.net An XRD analysis of succinic acid (tromethamine) would be expected to reveal a unique diffractogram, confirming its identity as a single-phase crystalline salt and allowing for the determination of its crystal lattice parameters.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface. In the context of succinic acid (tromethamine) research, SEM is used to investigate the morphology, particle size, and surface topography of the crystalline powder.

SEM analysis provides valuable information regarding the quality of the sample and the distribution of grains on its surface. researchgate.net Images can reveal the shape of the crystals (e.g., prismatic, tabular, or irregular), their size distribution, and the degree of agglomeration. mdpi.com This is important as these physical characteristics can influence properties such as solubility and dissolution rate. For instance, SEM has been used to show that modifying crystals can lead to smaller particle sizes. researchgate.net When coupled with Energy-Dispersive X-ray analysis (EDX), SEM can also provide elemental composition data, confirming the presence of carbon, oxygen, and nitrogen in the expected ratios for the succinic acid (tromethamine) salt across the sample surface. researchgate.netmdpi.com

Zeta Potential Analysis

Zeta potential is a critical parameter in the study of colloidal systems, including nanoparticles and emulsions, providing insight into the surface charge and stability of particles in a dispersion. It is the electric potential in the interfacial double layer at the location of the slipping plane relative to a point in the bulk fluid away from the interface. The magnitude of the zeta potential indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion.

In the context of succinic acid and its formulations, zeta potential analysis is particularly relevant when these compounds are incorporated into nanoparticle or other colloidal delivery systems. For instance, the surface of particles containing acidic succinate groups would be expected to exhibit a negative zeta potential. abo.fi The magnitude of this negative charge can be influenced by the concentration of succinyl groups on the particle surface. abo.fi

The pH of the surrounding medium significantly impacts the zeta potential. For succinic acid, which has pKa values of 3.96 and 5.28, the degree of ionization and thus the surface charge will change with pH. mdpi.com At a pH below its pKa1, succinic acid will be predominantly in its non-ionized form (H2SA), leading to a less negative or even positive zeta potential. As the pH increases, succinic acid will deprotonate to HSA- and then SA2-, resulting in a more negative zeta potential. mdpi.com

The composition of the dispersion medium, including the type and concentration of buffers and salts, can also influence the zeta potential. For example, the presence of ions in the buffer can screen the surface charge of the particles, leading to a decrease in the magnitude of the zeta potential. abo.fi

A study on polymeric nanoparticles demonstrated a direct correlation between zeta potential and cellular uptake. researchgate.net The zeta potential of these particles, which was modulated by the degree of functionalization, ranged from -40 to -14 mV. researchgate.net This highlights the importance of zeta potential as a predictive parameter for the biological performance of nanoparticle systems.

Method Validation Parameters in Academic Research

Method validation is a crucial process in analytical chemistry that ensures an analytical method is suitable for its intended purpose. The parameters for validation are established by various guidelines, such as those from the International Council for Harmonisation (ICH). japsonline.com These parameters include specificity, linearity, accuracy, precision, and the limits of detection and quantification.

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.gov For succinic acid analysis, this means the method must be able to distinguish succinic acid from other organic acids, such as itaconic acid, or other components in the sample matrix. megazyme.com Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are often employed to achieve the necessary separation and specificity. helixchrom.comnih.govchemrj.org

Linearity refers to the ability of a method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov For the quantification of succinic acid, a linear relationship between the detector response and concentration is established by analyzing a series of standards. A regression coefficient (R²) close to 1 (e.g., >0.999) is typically required to demonstrate linearity. nih.govresearchgate.net

Accuracy is the closeness of the test results obtained by the method to the true value. nih.gov It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. nih.gov For many analytical methods, an accuracy range with a mean recovery between 85% and 115% is considered acceptable. researchgate.net

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision can be evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision). nih.gov

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These limits are crucial for determining the sensitivity of an analytical method. megazyme.com

The following interactive table provides a summary of method validation parameters for the analysis of succinic acid and related compounds from various research studies.

Table 1: Method Validation Parameters in Succinic Acid (Tromethamine) Research

Table 2: Compound Names Mentioned in the Article

Molecular and Cellular Research Modalities Involving Succinate

Role of Succinate (B1194679) in Central Carbon Metabolism

Succinate is a pivotal component of the central carbon metabolism, most notably recognized for its role in the mitochondrial tricarboxylic acid (TCA) cycle. ontosight.aiontosight.ai This cycle is a fundamental metabolic pathway responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide, thereby generating reducing equivalents for ATP production. byjus.com

Integration into the Tricarboxylic Acid (TCA) Cycle and Electron Transport Chain

The TCA cycle, also known as the Krebs cycle, is a series of enzyme-catalyzed chemical reactions that form a key part of aerobic respiration in cells. ontosight.aiontosight.ai Succinate's journey within this cycle begins with its formation from succinyl-CoA, a reaction catalyzed by succinyl-CoA synthetase. nih.govmetwarebio.com This step is unique as it involves substrate-level phosphorylation, directly generating a molecule of guanosine (B1672433) triphosphate (GTP) or adenosine (B11128) triphosphate (ATP). byjus.commetwarebio.com

Subsequently, succinate is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH), which is also known as Complex II of the electron transport chain. nih.govmetwarebio.comwikipedia.org This dual role makes SDH a direct link between the TCA cycle and oxidative phosphorylation. nih.govwikipedia.org During this oxidation, flavin adenine (B156593) dinucleotide (FAD) is reduced to FADH₂, which then donates electrons directly to the electron transport chain, contributing to the generation of a proton gradient across the inner mitochondrial membrane that drives ATP synthesis. metwarebio.comcambridge.org

The integration of succinate metabolism within these two fundamental pathways highlights its critical role in cellular energy production. nih.govnih.gov

Enzymatic Transformations Involving Succinate

Two key enzymes are central to the metabolic transformations of succinate within the TCA cycle:

Succinate Dehydrogenase (SDH): As mentioned, SDH catalyzes the oxidation of succinate to fumarate. metwarebio.comresearchgate.net This enzyme is a heterotetrameric protein complex embedded in the inner mitochondrial membrane. wikipedia.orgresearchgate.net Mutations or dysfunction of SDH can lead to the accumulation of succinate, a condition linked to various pathological states. nih.govwikipedia.org The activity of SDH is subject to regulation by various factors, including the availability of its substrate, succinate, and the presence of inhibitors like oxaloacetate. nih.gov

Succinyl-CoA Synthetase: This enzyme catalyzes the reversible conversion of succinyl-CoA to succinate. metwarebio.comnih.gov There are two main isoforms of this enzyme in mammals, one that is specific for ADP/ATP and another for GDP/GTP. nih.gov The reaction driven by succinyl-CoA synthetase is a critical step for both the TCA cycle and for providing succinate for other metabolic and signaling functions. nih.gov

| Enzyme | Reaction Catalyzed | Metabolic Pathway | Key Function |

|---|---|---|---|

| Succinate Dehydrogenase (SDH) | Succinate → Fumarate | TCA Cycle, Electron Transport Chain | Oxidizes succinate and transfers electrons to the ETC. nih.govmetwarebio.comwikipedia.org |

| Succinyl-CoA Synthetase | Succinyl-CoA ↔ Succinate | TCA Cycle | Generates GTP/ATP via substrate-level phosphorylation. metwarebio.comnih.gov |

Interplay with Glyoxylate (B1226380) Cycle and other Metabolic Pathways

In plants, bacteria, protists, and fungi, succinate is also a key product of the glyoxylate cycle . wikipedia.orgnih.gov This anabolic pathway is a variation of the TCA cycle that allows these organisms to convert acetyl-CoA, often derived from the breakdown of fatty acids, into succinate for carbohydrate synthesis. wikipedia.org The glyoxylate cycle bypasses the decarboxylation steps of the TCA cycle, enabling a net production of four-carbon compounds from two-carbon units. nih.govlibretexts.org The succinate produced can then enter the TCA cycle to be converted to malate (B86768) and subsequently used for gluconeogenesis. wikipedia.orgnih.gov

Beyond these core cycles, succinate metabolism intersects with other pathways. For instance, the GABA shunt can produce succinate from the neurotransmitter gamma-aminobutyric acid (GABA). nih.gove-enm.org Furthermore, succinate levels can be influenced by anaplerotic reactions, where intermediates of the TCA cycle are replenished from other metabolic pathways, such as the metabolism of certain amino acids. nih.gov

Succinate as a Signaling Molecule and its Epigenetic Modulations

Beyond its well-established metabolic role, succinate has been identified as a crucial signaling molecule, both within the cell and in the extracellular environment. frontiersin.orgontosight.ai This signaling function is particularly prominent in inflammatory and hypoxic conditions, where succinate accumulation can trigger significant cellular responses. frontiersin.orgresearchgate.net

Intracellular Signaling Roles

Inside the cell, elevated levels of succinate can act as a stress signal. nih.govfrontiersin.org One of its primary intracellular signaling mechanisms involves the inhibition of prolyl hydroxylase domain (PHD) enzymes. frontiersin.orgresearchgate.netnih.gov PHDs are responsible for marking the hypoxia-inducible factor-1α (HIF-1α) for degradation under normal oxygen conditions. frontiersin.orgresearchgate.net By inhibiting PHDs, accumulated succinate leads to the stabilization of HIF-1α, even in the presence of oxygen. frontiersin.orgresearchgate.net This "pseudo-hypoxic" state triggers the transcription of genes typically associated with low oxygen levels, including those involved in inflammation, such as interleukin-1β (IL-1β). nih.govresearchgate.netrupress.org

Furthermore, succinate accumulation can lead to post-translational modifications of proteins through a process called succinylation . e-enm.orgresearchgate.net This process involves the addition of a succinyl group to lysine (B10760008) residues on proteins, which can alter their function. e-enm.org Succinylation has been shown to affect the activity of various metabolic enzymes, including those within the TCA cycle itself, suggesting a feedback regulatory mechanism. e-enm.orgresearchgate.net

Extracellular Signaling and Receptor Interactions

Succinate can be released from cells, particularly under conditions of metabolic stress, inflammation, or hypoxia, and act as an extracellular signaling molecule. frontiersin.orgresearchgate.netmdpi.com It exerts its effects by binding to a specific G protein-coupled receptor (GPCR) known as SUCNR1 (also called GPR91). ontosight.airupress.orgresearchgate.net

SUCNR1 is expressed on the surface of various cell types, including immune cells like macrophages and dendritic cells, as well as cells in the kidney, liver, and adipose tissue. nih.govresearchgate.netnih.gov The activation of SUCNR1 by succinate can trigger a range of downstream signaling cascades. ontosight.aiuliege.be For example, in macrophages, succinate-mediated SUCNR1 activation can enhance the production of pro-inflammatory cytokines like IL-1β, thereby amplifying the inflammatory response. nih.govrupress.orgresearchgate.net In dendritic cells, succinate signaling can promote their maturation and antigen-presenting capacity. scispace.com

The signaling pathways activated by SUCNR1 are diverse and can involve both Gq and Gi protein coupling, leading to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade. uliege.benih.gov

| Signaling Modality | Mechanism | Key Effector/Receptor | Downstream Effect |

|---|---|---|---|

| Intracellular | Inhibition of prolyl hydroxylases | HIF-1α | Stabilization of HIF-1α and transcription of target genes (e.g., IL-1β). frontiersin.orgresearchgate.net |

| Intracellular | Protein succinylation | Various metabolic enzymes | Alteration of protein function and enzyme activity. e-enm.orgresearchgate.net |

| Extracellular | Receptor activation | SUCNR1 (GPR91) | Activation of downstream signaling cascades (e.g., MAPK), leading to inflammatory responses. rupress.orgresearchgate.netuliege.be |

Impact on Gene Expression and Epigenetic Landscape

Succinate, a key intermediate of the tricarboxylic acid (TCA) cycle, plays a pivotal role as a signaling molecule that directly influences gene expression through epigenetic modifications. nih.gov When cellular succinate levels rise, particularly under conditions like inflammation or in certain cancers with mutations in the succinate dehydrogenase (SDH) gene, it can act as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases. nih.govresearchgate.net This class of enzymes is crucial for demethylation processes and includes histone demethylases (KDMs) and the ten-eleven translocation (TET) family of DNA hydroxylases. nih.govresearchgate.net

By inhibiting these enzymes, succinate accumulation leads to widespread hypermethylation of both histones and DNA. nih.govnih.gov For example, inhibition of KDMs results in increased histone methylation, altering chromatin structure and directly affecting gene transcription. researchgate.net Similarly, the inhibition of TET enzymes, which are responsible for converting 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), leads to changes in DNA methylation patterns. nih.gov These epigenetic alterations can have significant consequences, such as driving the expression of pro-inflammatory genes. nih.gov A notable example is the stabilization of Hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that upregulates inflammatory genes like Interleukin-1β (IL-1β). nih.govmdpi.com This occurs because the prolyl hydroxylases that normally mark HIF-1α for degradation are also α-KG-dependent dioxygenases and are thus inhibited by high levels of succinate. nih.govnih.gov This mechanism directly links cellular metabolic status to the regulation of inflammatory and immune responses. nih.gov

| Enzyme Family | Effect of Succinate Accumulation | Consequence |

| Histone Demethylases (KDMs) | Competitive Inhibition nih.gov | Increased histone methylation, altered gene transcription researchgate.net |

| Ten-Eleven Translocation (TET) Enzymes | Competitive Inhibition nih.govnih.gov | Decreased 5-hydroxymethylcytosine (5hmC) levels, altered DNA methylation patterns nih.gov |

| Prolyl Hydroxylases (PHDs) | Competitive Inhibition nih.govnih.gov | Stabilization of HIF-1α, leading to expression of target genes like IL-1β nih.govkarger.com |

Research on Succinate's Influence on Cellular Energy Metabolism

Mitochondrial Activity and Oxidative Phosphorylation

Succinate is a central substrate for cellular respiration, directly fueling mitochondrial activity and oxidative phosphorylation. It is oxidized by Succinate Dehydrogenase (SDH), which is unique as it functions both as an enzyme in the Krebs cycle and as Complex II of the electron transport chain (ETC). The oxidation of succinate to fumarate by SDH involves the reduction of flavin adenine dinucleotide (FAD) to FADH2. The electrons from FADH2 are then passed directly into the ETC to contribute to the generation of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

Under certain conditions, such as ischemia-reperfusion, the rapid oxidation of accumulated succinate can lead to a phenomenon known as reverse electron transport (RET). During RET, electrons flow backward from Complex II to Complex I, resulting in a massive production of mitochondrial reactive oxygen species (mtROS). This overproduction of mtROS can induce oxidative stress, highlighting succinate's potent but context-dependent role in modulating mitochondrial function, serving as both a vital energy substrate and a potential trigger of cellular damage. dovepress.com

Modulation of ATP Biosynthesis

As a primary substrate for the mitochondrial electron transport chain, succinate directly modulates the biosynthesis of adenosine triphosphate (ATP). The electrons donated from succinate via SDH (Complex II) contribute significantly to the proton-motive force that drives ATP synthase (Complex V) to phosphorylate adenosine diphosphate (B83284) (ADP) into ATP. The rate of succinate oxidation is therefore tightly linked to the cell's capacity for energy production. In cellular states with high energy demands, the catabolism of succinate can be prioritized to ensure a steady supply of ATP. However, the pathological conditions that lead to excessive succinate-driven reverse electron transport can also impair ATP synthesis by causing oxidative damage to the components of the oxidative phosphorylation system, including ATP synthase itself.

Cellular Defense Mechanisms Against Oxidative Stress

While succinate metabolism can be a significant source of mitochondrial reactive oxygen species (mtROS), cells have evolved defense mechanisms to mitigate this oxidative stress. dovepress.com These defenses include a suite of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase and glutathione (B108866) peroxidase, which then neutralize the hydrogen peroxide.

Interestingly, succinate itself can participate in signaling pathways that bolster these defenses. The succinate-induced stabilization of the transcription factor HIF-1α can upregulate the expression of genes that have antioxidant functions. dovepress.com This creates a feedback loop where a metabolite that can generate oxidative stress also promotes the activation of cellular pathways designed to counteract it. This dual role underscores the complexity of succinate's function in cellular homeostasis.

In Vitro and In Vivo Preclinical Research Models (excluding human clinical trials)

Cell-Based Assays and High-Throughput Screening

The study of succinate's diverse biological roles heavily relies on preclinical in vitro and in vivo models. Cell-based assays are fundamental for dissecting the molecular mechanisms of succinate signaling and metabolism in a controlled setting. A variety of cell lines are employed depending on the research question. For instance, immune cells such as macrophages are used to investigate succinate's role in inflammation and the expression of cytokines like IL-1β. nih.gov Cancer cell lines are used to explore how succinate accumulation, often due to SDH mutations, contributes to oncogenesis and metabolic reprogramming. nih.gov

These cellular models are amenable to a wide range of analytical techniques, including:

Metabolite Quantification: Mass spectrometry-based methods are used to measure intracellular and extracellular succinate levels. nih.gov

Enzyme Activity Assays: Spectrophotometric or fluorometric assays are used to determine the activity of SDH.

Gene Expression Analysis: Techniques like quantitative PCR (qPCR) and RNA-sequencing are used to study how succinate affects the transcription of target genes. nih.govnih.gov

Epigenetic Analysis: Methods such as chromatin immunoprecipitation (ChIP) and bisulfite sequencing are employed to assess changes in histone and DNA methylation. nih.gov

High-throughput screening (HTS) platforms utilize these cell-based assays to rapidly test large libraries of small molecules. The goal of HTS is often to identify compounds that can modulate succinate-related pathways, such as inhibitors of succinate accumulation or blockers of succinate-induced HIF-1α stabilization, for potential therapeutic development.

| Research Area | Common Cell Models | Key Assays/Techniques |

| Inflammation | Macrophages (e.g., BMDMs) nih.gov | IL-1β ELISA, qPCR for inflammatory genes, HIF-1α Western Blot nih.gov |

| Oncogenesis | Cancer cell lines with/without SDH mutations nih.gov | Cell proliferation assays, Metabolomics (LC-MS), 5-hmC quantification nih.govnih.gov |

| Epigenetics | Various, including embryonic stem cells | Histone/DNA methylation analysis, TET activity assays nih.gov |

Animal Models for Investigating Biochemical Processes

Animal models have been instrumental in elucidating the complex biochemical and physiological roles of succinate. These studies have demonstrated its influence on metabolic regulation, physical performance, and neurological processes.

Research using rodent models has shown that succinate administration can significantly impact energy metabolism and physical endurance. In mice, dietary succinate supplementation was found to increase endurance exercise capacity. nih.gov Another study involving acute injection of succinate in mice demonstrated a notable improvement in explosive muscle strength. nih.govfrontiersin.org Animal models have also been used to investigate succinate's role in metabolic disorders. For instance, in mice fed a high-fat diet, succinic acid administration was observed to positively affect the functional condition of the liver and kidneys. researchgate.net However, in a separate study on diet-induced obese and insulin-resistant mice, succinate treatment in drinking water did not alter body mass, glucose tolerance, or insulin (B600854) tolerance. researchgate.net

Beyond metabolism, animal studies have explored the neurological effects of succinic acid tromethamine. It has been identified as a potent and orally active anxiolytic agent. In male mice, oral administration of succinic acid tromethamine was shown to increase the time spent in and the number of entries into the open arms of an elevated plus maze, which are standard indicators of anxiolytic effects.

The table below summarizes key findings from animal models investigating the biochemical processes involving succinate.

| Model Organism | Succinate Administration Route | Investigated Process | Key Findings | Reference(s) |

| Mice | Dietary Supplementation | Endurance Exercise | Increased endurance exercise ability. | nih.gov |

| Mice | Acute Injection | Explosive Muscle Strength | Remarkably improved explosive strength. | nih.govfrontiersin.org |

| Mice | Oral Administration | Anxiety | Increased percentage of entries into and time spent on open arms of elevated plus maze. | |

| Mice | High-Fat Diet | Organ Function | Positive effect on the functional condition of the liver and kidneys. | researchgate.net |

| Obese Zucker Rats | Dietary Component | Mitochondrial Respiration | In obese rats, state 3 mitochondrial oxygen consumption was greater in the group receiving a specific diet compared to the obese control group when using succinate as a substrate. researchgate.net | researchgate.net |

Studies on Cellular Mechanisms and Molecular Pathways

Succinate's role in cellular function is multifaceted, acting as a central metabolic intermediate and a crucial signaling molecule that links cellular metabolism to functional regulation. nih.gov Its accumulation inside or outside the cell can trigger specific molecular pathways, influencing processes from gene expression to immune responses. nih.govmdpi.com

Tricarboxylic Acid (TCA) Cycle: Succinate is a key component of the TCA cycle, a fundamental metabolic pathway for energy production in aerobic organisms. numberanalytics.comlongdom.org It is formed from succinyl-CoA by the enzyme succinyl-CoA synthetase in a reaction that generates GTP or ATP. longdom.orgdoi.org Subsequently, succinate is oxidized to fumarate by succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain. nih.govnumberanalytics.com This reaction is unique as it directly links the TCA cycle to oxidative phosphorylation by donating electrons to the electron transport chain, contributing to the generation of ATP. nih.govnumberanalytics.com

Signaling via Succinate Receptor 1 (SUCNR1): When succinate is released into the extracellular space, it can act as a signaling molecule by binding to and activating a specific G protein-coupled receptor, SUCNR1 (also known as GPR91). nih.govnih.govmdpi.com This receptor is expressed on the surface of various cell types, including immune cells, kidney cells, and neurons. nih.govnih.gov Activation of SUCNR1 can trigger different downstream signaling cascades depending on the cell type, including the Gq/11 and Gi/o pathways, leading to increased intracellular calcium and modulation of cyclic AMP levels. nih.govmdpi.com This signaling pathway is implicated in a range of physiological responses, including the regulation of inflammation and blood pressure. nih.gov

Hypoxia-Inducible Factor-1α (HIF-1α) Stabilization: Under certain conditions, such as ischemia or intense exercise, succinate can accumulate in the cytoplasm. nih.govmdpi.com Elevated cytosolic succinate can inhibit the activity of prolyl hydroxylase (PHD) enzymes. nih.gov PHDs are responsible for marking the alpha subunit of hypoxia-inducible factor-1 (HIF-1α) for degradation under normal oxygen conditions. By inhibiting PHDs, succinate stabilizes HIF-1α, even in the presence of oxygen, a phenomenon known as pseudohypoxia. mdpi.com Stabilized HIF-1α then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, metabolic adaptation, and inflammation. nih.govmdpi.com

The table below details the primary molecular pathways involving succinate.

| Pathway / Mechanism | Key Molecules | Cellular Location | Outcome | Reference(s) |

| Tricarboxylic Acid (TCA) Cycle | Succinyl-CoA, Succinate, Fumarate, Succinate Dehydrogenase (SDH) | Mitochondrial Matrix | ATP/GTP production; links metabolism to electron transport chain. | nih.govnumberanalytics.comlongdom.org |

| Extracellular Signaling | Succinate, SUCNR1 (GPR91) | Cell Membrane | Activation of G-protein signaling cascades (Gq/11, Gi/o); modulation of cellular function (e.g., inflammation). | nih.govmdpi.com |

| Hypoxia Mimicking | Succinate, Prolyl Hydroxylases (PHDs), HIF-1α | Cytosol | Inhibition of PHD, stabilization of HIF-1α, and transcription of hypoxia-response genes. | nih.govmdpi.com |

| Post-translational Modification | Succinate | Mitochondria, Cytosol | Protein succinylation, which can alter the function of metabolic enzymes. | nih.gov |

Investigations on Mitochondrial Apparatus in Specific Tissues (e.g., skeletal muscle)

Studies have shown that succinate can promote mitochondrial biogenesis and enhance aerobic oxidation in skeletal muscle. nih.gov In a study using mice, dietary succinate supplementation led to an increase in mitochondrial biogenesis in skeletal muscle. nih.gov This was accompanied by increased whole-body oxygen consumption. nih.gov Electron microscopy revealed that succinate administration increased the number of mitochondria in muscle tissue, without altering their individual size. nih.gov